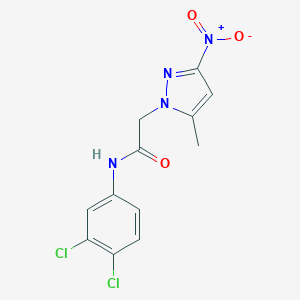

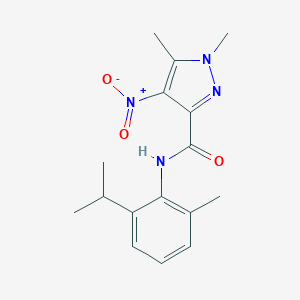

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide, also known as DNP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DNP is a potent uncoupling agent that can disrupt the electron transport chain in mitochondria, leading to the production of heat and energy. In

Wirkmechanismus

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide acts as an uncoupling agent that disrupts the electron transport chain in mitochondria by increasing the permeability of the mitochondrial inner membrane to protons. This leads to the dissipation of the proton gradient, which is necessary for ATP synthesis. As a result, the energy produced by the electron transport chain is released as heat, leading to an increase in body temperature.

Biochemical and Physiological Effects:

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has been shown to increase the metabolic rate and energy expenditure in animals and humans. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle. However, the use of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide can also lead to adverse effects such as hyperthermia, oxidative stress, and mitochondrial dysfunction.

Vorteile Und Einschränkungen Für Laborexperimente

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has several advantages for lab experiments, including its ability to uncouple mitochondrial respiration, its potency, and its relatively low cost. However, the use of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide requires caution due to its potential toxicity and the need for specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide research, including the development of safer and more effective uncoupling agents, the investigation of the role of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide in mitochondrial biogenesis, and the exploration of the potential therapeutic applications of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide in metabolic disorders and neurodegenerative diseases.

In conclusion, N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide is a potent uncoupling agent that has gained significant attention in scientific research due to its unique properties. It has been extensively used as a tool to study the mitochondrial function and energy metabolism and has shown potential as a therapeutic agent for metabolic disorders and neurodegenerative diseases. However, the use of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide requires caution due to its potential toxicity and adverse effects. Further research is needed to explore the potential applications of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide and to develop safer and more effective uncoupling agents.

Synthesemethoden

The synthesis of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide involves the reaction of 3,4-Dichloroaniline with 5-Methyl-3-nitropyrazole-1-carboxylic acid, followed by acetylation with acetic anhydride. The resulting product is then purified through recrystallization to obtain high purity N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide. The synthesis method of N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has been well established and is widely used in scientific research.

Wissenschaftliche Forschungsanwendungen

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has been extensively used in scientific research as a tool to study the mitochondrial function and energy metabolism. It has been used to investigate the role of mitochondria in various diseases such as obesity, diabetes, and cancer. N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide has also been used as a potential therapeutic agent for metabolic disorders and neurodegenerative diseases.

Eigenschaften

Produktname |

N-(3,4-Dichloro-phenyl)-2-(5-methyl-3-nitro-pyrazol-1-yl)-acetamide |

|---|---|

Molekularformel |

C12H10Cl2N4O3 |

Molekulargewicht |

329.14 g/mol |

IUPAC-Name |

N-(3,4-dichlorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |

InChI |

InChI=1S/C12H10Cl2N4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,19) |

InChI-Schlüssel |

QTTDDKQBCRHQTA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Kanonische SMILES |

CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)

![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)

![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)

![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)

![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)

![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)